Pentafluoroethyl trifluorovinyl ether

Fluoropolymer Synthesis Copolymerization Kinetics Reactivity Ratios

Fluoropolymer manufacturers face low-temp seal failure with PMVE-based perfluoroelastomers. PEVE (CAS 10493-43-3) offers a Tg of -43°C, ensuring seal flexibility in cryogenic and aerospace applications. • Enables TFE/PEVE copolymers with ≥8 wt% PEVE for balanced crystallinity & melt processability • Faster kinetics vs. PPVE reduce PFA resin manufacturing costs and improve batch consistency • 99% purity monomer supplied as liquefied gas in cylinders; R&D to bulk quantities available

Molecular Formula C4F8O
Molecular Weight 216.03 g/mol
CAS No. 10493-43-3
Cat. No. B083452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoroethyl trifluorovinyl ether
CAS10493-43-3
Molecular FormulaC4F8O
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC(=C(F)F)(OC(C(F)(F)F)(F)F)F
InChIInChI=1S/C4F8O/c5-1(6)2(7)13-4(11,12)3(8,9)10
InChIKeyGWTYBAOENKSFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PEVE Monomer Properties and Role


Pentafluoroethyl trifluorovinyl ether (CAS 10493-43-3), also known as perfluoro(ethyl vinyl ether) or PEVE, is a fluorinated vinyl ether monomer with the molecular formula C₄F₈O and a molecular weight of 216.03 g/mol . At room temperature, it is a colorless gas that is heavier than air and can be easily liquefied [1]. PEVE serves as a key comonomer in the synthesis of advanced fluoropolymers, primarily copolymerizing with tetrafluoroethylene (TFE) to produce perfluoroelastomers and melt-processable fluoroplastics . The resulting copolymers exhibit exceptional chemical resistance, thermal stability (up to 300°C), and low gas permeability, making them essential for demanding applications in the aerospace, oil and gas, semiconductor, and chemical processing industries .

Why PEVE Cannot Be Replaced


The perfluoroalkyl vinyl ether (PAVE) family, which includes PEVE (C₂F₅), PMVE (CF₃), and PPVE (C₃F₇), exhibits significant variations in copolymerization behavior and resultant polymer properties due to differences in the perfluoroalkyl pendant group length [1]. These structural differences lead to quantifiable divergences in reactivity ratios, polymerization kinetics, and the thermal properties of the resulting copolymers, such as glass transition temperature (Tg) [2]. Therefore, simply substituting one PAVE monomer for another in a fluoropolymer formulation will not yield an equivalent material and will result in altered polymer composition, processability, and performance characteristics [3].

PEVE Performance Evidence


Reactivity Ratios: PEVE vs. PMVE & PPVE

In free-radical copolymerization with vinylidene fluoride (VDF), the reactivity ratios (r) for the perfluoroalkyl vinyl ether (PAVE) comonomers demonstrate distinct kinetic behaviors. For the VDF/PMVE system at 74°C, the reactivity ratios are r_VDF = 3.40 ± 0.40 and r_PMVE = 0 [1]. For the VDF/PPVE system at 120°C, the ratios are r_VDF = 1.15 ± 0.36 and r_PPVE = 0 [1]. This data shows that while both PMVE and PPVE have a reactivity ratio of 0, indicating a strong tendency against homopropagation, their relative reactivity with VDF differs significantly, with VDF showing a higher preference for adding to itself when copolymerizing with PMVE than with PPVE. This directly impacts the statistical distribution of comonomer units in the final copolymer chain, a key determinant of the polymer's microstructure and ultimate properties.

Fluoropolymer Synthesis Copolymerization Kinetics Reactivity Ratios

Glass Transition Temperature: PEVE vs. PMVE

The glass transition temperature (Tg) is a critical parameter defining the low-temperature service limit of elastomeric materials. Direct comparison shows that the Tg of PEVE homopolymer is -43 °C, which is significantly lower than the Tg of PMVE homopolymer [1]. This difference arises from the longer perfluoroethyl pendant group in PEVE, which increases free volume and chain flexibility compared to the shorter perfluoromethyl group in PMVE. For instance, TFE/PMVE copolymers exhibit a Tg ranging from -10°C to -15°C, limiting their low-temperature utility [2]. The lower intrinsic Tg of PEVE translates to copolymers with superior low-temperature flexibility, expanding the operational window for seals and gaskets in cryogenic or arctic applications.

Fluoropolymer Thermal Properties Glass Transition Temperature Low-Temperature Flexibility

Polymerization Kinetics: PEVE vs. PPVE

In the synthesis of melt-processable fluoropolymers such as PFA, the choice of perfluoroalkyl vinyl ether (PAVE) comonomer significantly impacts manufacturing efficiency. A direct comparison reveals that PEVE and PMVE comonomers polymerize more rapidly than PPVE, and their polymerization reactions are easier to control [1]. This difference in polymerization rate is attributed to the steric hindrance of the larger perfluoropropyl group in PPVE, which reduces its reactivity relative to the smaller PEVE and PMVE monomers. The faster and more controllable kinetics offered by PEVE translate to reduced reactor cycle times and more consistent polymer properties in industrial production.

Fluoropolymer Manufacturing Polymerization Kinetics Process Control

Crystallinity Control via Comonomer Content

The performance of TFE-based fluoroplastics, such as PFA, is highly sensitive to the comonomer content, which disrupts crystallinity and enables melt processability. For TFE/PEVE copolymers, a specific comonomer content range is defined to achieve desired properties. A preferred PEVE content of at least 4% by weight, and especially at least 8% by weight, is specified to ensure the copolymer is partially crystalline as polymerized, which is a critical requirement for achieving the optimal balance of mechanical properties and melt flow [1]. This quantitative specification provides a clear formulation target for polymer engineers. In contrast, the optimal composition for TFE/PPVE copolymers may differ due to the larger pendant group, requiring a different weight percentage to achieve a comparable degree of crystallinity disruption.

Fluoroplastic Engineering Copolymer Composition Crystallinity Control

PEVE Key Applications


Low-Temperature Seals and Gaskets

The low glass transition temperature of PEVE (-43 °C), as established in Evidence Item 2, makes it the preferred comonomer for formulating perfluoroelastomers that must maintain flexibility and sealing performance at extremely low temperatures. This is critical for O-rings, gaskets, and seals used in aerospace hydraulic systems, cryogenic fuel handling, and arctic oil and gas exploration, where TFE/PMVE-based materials with a Tg of -10°C to -15°C would become brittle and fail [REFS-1, REFS-2].

High-Volume PFA Manufacturing

The faster and more controllable polymerization kinetics of PEVE compared to PPVE, as detailed in Evidence Item 3, make it the economically advantageous choice for manufacturing PFA resins. This kinetic advantage enables higher throughput, better batch consistency, and reduced manufacturing costs for producing high-purity PFA components used in semiconductor wafer processing equipment, chemical piping, and high-temperature wire and cable insulation [3].

Partially Crystalline Fluoropolymer Design

The defined PEVE content of ≥8 wt% in TFE/PEVE copolymers, as described in Evidence Item 4, provides a precise formulation target for achieving a partially crystalline morphology. This is essential for balancing mechanical strength and melt processability in applications such as injection-molded fittings, extruded tubing, and rotomolded tanks for ultra-pure chemical storage and transport. This level of compositional control is critical for meeting stringent industry specifications for high-performance fluoroplastics [4].

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